5-Amino-2-methyl-3-nitrobenzamide

Overview

Description

Synthesis Analysis

The synthesis of related nitrobenzamide compounds involves intricate chemical reactions, highlighting the complexity of generating such molecules. For instance, the reductive chemistry of similar nitrobenzamide derivatives has been explored, demonstrating selective toxicity for hypoxic cells through enzymatic reduction processes (Palmer et al., 1995). This illustrates the synthetic challenge and the potential biological applications of such compounds.

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives, such as those studied by Portilla et al. (2007), reveals complex hydrogen-bonded arrangements. These structures significantly influence the compound's reactivity and stability. The analysis of such structures aids in understanding the interactions at the molecular level, which is critical for designing compounds with desired properties (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving 5-Amino-2-methyl-3-nitrobenzamide derivatives are characterized by their ability to undergo various transformations. For example, the identification and synthesis of novel DNA crosslinking agents from similar compounds underscore the reactive versatility of nitrobenzamides (Knox et al., 1993). These reactions are pivotal for developing therapeutic agents and understanding the compound's behavior under different conditions.

Physical Properties Analysis

The physical properties of nitrobenzamide derivatives, including melting points, solubility, and crystalline structure, are crucial for their practical application. The crystalline structure, in particular, provides insights into the compound's stability and reactivity. Studies like those by Bryndal et al. (2012) offer detailed examinations of the crystal structures of related compounds, contributing to the fundamental understanding of their physical properties (Bryndal et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-Amino-2-methyl-3-nitrobenzamide, such as reactivity, stability, and interactions with other molecules, are defined by its molecular structure and the functional groups it contains. The investigation into the synthesis and biological activity of similar compounds illuminates the chemical behavior and potential applications of these molecules (Dadapeer et al., 2010).

Scientific Research Applications

Bioactivation in Cancer Therapy

- Bioactivation of CB 1954 : This study discusses how the active form of CB 1954, a derivative of 5-Amino-2-methyl-3-nitrobenzamide, is used in cancer therapy. It demonstrates the compound's ability to form DNA-DNA interstrand crosslinks in cells, contributing to its cytotoxicity against cancer cells (Knox et al., 1991).

Chemical Analysis Methods

- Detection in Chicken Tissues : A method for extracting and detecting dinitolmide and its metabolite (3-amino-2-methyl-5-nitrobenzamide, 3-ANOT) in chicken tissues using advanced techniques was established. This research contributes to the development of more accurate analysis methods in food safety (Zhao et al., 2018).

Synthesis of New Compounds

- Synthesis of Chlorantraniliprole : This paper outlines the process of synthesizing Chlorantraniliprole using 3-Methyl-2-nitrobenzoic acid, a related compound, as the starting material. This synthesis contributes to the development of new chemical entities for various applications (Yi-fen et al., 2010).

Development of Antitumor Agents

- Nitroreductase Enzyme in Cancer Cells : A study identified a nitroreductase enzyme in certain cancer cells that converts CB 1954 into a cytotoxic agent. This finding is significant for understanding how certain compounds can be activated within cancer cells for therapeutic purposes (Knox et al., 1988).

Photocleavage of DNA

- DNA Cleavage by Nitrobenzamides : Research on nitrobenzamido ligands linked to DNA intercalators demonstrated their ability to induce DNA strand breaks upon irradiation. This has potential applications in areas like molecular biology and genetic engineering (Nielsen et al., 1988).

Fluorescent Chemical Reactions

- Functional 1,3-Benzodioxoles : A study on functional 5-amide derivatives of 5-nitro-l,3-benzodioxoles discussed their response to local transformation in chemo-reactive groups. This contributes to the development of new fluorescent materials for scientific applications (Nishida et al., 2005).

Hypoxia-Selective Cytotoxins

- Novel Hypoxia-Selective Cytotoxin : A study on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide explored its selective toxicity under hypoxic conditions, relevant in cancer treatment (Palmer et al., 1995).

Safety And Hazards

properties

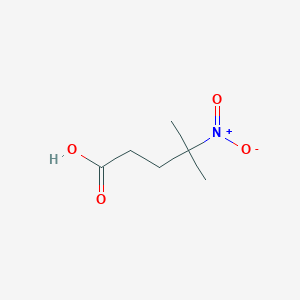

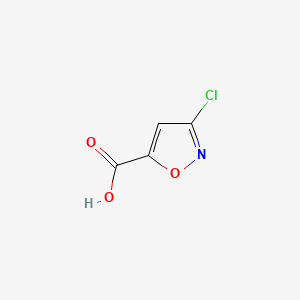

IUPAC Name |

5-amino-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-4-6(8(10)12)2-5(9)3-7(4)11(13)14/h2-3H,9H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXBENHORDOZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009265 | |

| Record name | 5-Amino-2-methyl-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-methyl-3-nitrobenzamide | |

CAS RN |

90223-31-7 | |

| Record name | Benzamide, 5-amino-2-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090223317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methyl-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methyl-3-nitro-benzamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)